Furan-2-ylmethyl-pyridin-2-yl-amine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “Furan-2-ylmethyl-pyridin-2-yl-amine hydrochloride” can be represented by the SMILES stringC1(CNC2=NC=CC=C2)=CC=CO1
. This string represents a linear notation for encoding molecular structures and is widely used in chemical informatics. Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 210.66 g/mol and its molecular formula is C10H11ClN2O.Scientific Research Applications
Synthesis of Derivatives
Furan-2-ylmethyl-pyridin-2-yl-amine hydrochloride is involved in the synthesis of various derivatives, such as N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. These derivatives are obtained through reactions with halo compounds and undergo further transformations under specific conditions, demonstrating the compound's versatility in organic synthesis (El-Essawy & Rady, 2011).
Domino Reactions for Derivative Formation
This compound also plays a role in efficient domino reactions, combining with other components to form sulfonylated furan or imidazo[1,2-a]pyridine derivatives. These reactions are noteworthy for their functional group tolerance and efficiency, showcasing the compound's utility in complex organic reactions (Cui, Zhu, Li, & Cao, 2018).
Role in Flavor and Aroma Formation
In food science, derivatives of furan-2-ylmethyl-pyridin-2-yl-amine contribute to the formation of aroma-active compounds in various foods. These derivatives, such as furfuryl-pyrroles, are formed through specific interactions with ribose and are found in foods like coffee, chocolate, and roasted chicken, impacting their flavor profiles (Nikolov & Yaylayan, 2012).
Catalytic Conversion in Organic Synthesis
The compound is also involved in the catalytic conversion of furan amines into pyridine and pyrazine derivatives. This process, which occurs under specific conditions using different catalysts, highlights its role in the generation of structurally diverse organic compounds (Bel'skii, Bel'skii, & Shostakovskii, 1977).
Synthesis of Highly Conjugated Functionalized 2-Pyridones
Further, the compound is utilized in the synthesis of highly conjugated functionalized 2-pyridones, a process involving palladium-catalyzed aerobic oxidative dicarbonation reactions. This synthesis indicates potential applications in filtering shortwave radiation (Yang, Jiang, Zhu, & Yin, 2021).
Ligand Formation in Coordination Chemistry
It's also instrumental in forming imine derivatives, serving as ligands in coordination chemistry. These derivatives are key in the creation of bioactive compounds, highlighting the compound's significance in medicinal and pharmaceutical chemistry (Adeleke, Zamisa, & Omondi, 2021).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)pyridin-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c1-2-6-11-10(5-1)12-8-9-4-3-7-13-9;/h1-7H,8H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXNCGIMDYQPLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC=CO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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